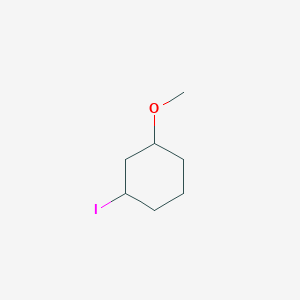

1-Iodo-3-methoxycyclohexane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methoxycyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUMHGQYNFXPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Iodo 3 Methoxycyclohexane

Retrosynthetic Strategies for the 1-Iodo-3-methoxycyclohexane Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. youtube.com For this compound, two primary disconnection strategies are apparent, targeting the carbon-iodine (C-I) bond and the carbon-oxygen (C-O) bond of the methoxy (B1213986) group.

C-I Bond Disconnection: This strategy involves the late-stage introduction of the iodine atom. The key precursor, or "synthon," is a 3-methoxycyclohexyl cation or its synthetic equivalent. The practical chemical precursor for this route is 3-methoxycyclohexanol. This approach places the synthetic challenge on the selective conversion of a hydroxyl group to an iodide in the presence of an ether linkage.

C-O Bond Disconnection: Alternatively, disconnecting the methoxy group's C-O bond suggests a strategy where the ether is formed on a pre-existing iodinated cyclohexane (B81311) ring. This pathway identifies 3-iodocyclohexanol as a key intermediate. The challenge here lies in performing an etherification, such as the Williamson ether synthesis, on a molecule that already contains a reactive iodine atom.

A third, more fundamental approach would involve disconnecting both functional groups, leading back to a precursor like 1,3-cyclohexanediol. This strategy would require the selective and sequential functionalization of the two hydroxyl groups, offering a high degree of control but potentially involving more synthetic steps, including protection and deprotection sequences. The choice between these strategies often depends on the availability of starting materials, the desired stereochemistry, and the robustness of the chosen reactions to the functional groups present.

Direct Halogenation Approaches to Cyclohexyl Iodides

The formation of the C-I bond on a cyclohexane ring can be accomplished through various methods, primarily involving the conversion of precursor alcohols or the direct iodination of C-H or C=C bonds.

Iodination of Precursor Alcohols or Ethers

The conversion of a secondary alcohol, such as 3-methoxycyclohexanol, into the corresponding iodide is a common and reliable transformation in organic synthesis. Several reagents are effective for this purpose. A classic method involves the use of hydroiodic acid (HI), though its harsh acidic nature can sometimes lead to side reactions.

A milder and widely used alternative is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reaction proceeds under neutral conditions and is generally high-yielding. Other iodinating systems include phosphorus triiodide (PI₃), which can be formed in situ from phosphorus and iodine.

Furthermore, N-iodosuccinimide (NIS) has emerged as a versatile and easy-to-handle electrophilic iodine source. sioc-journal.cn It can be used to activate alcohols, often in conjunction with a phosphine (B1218219) or under acidic conditions, to yield alkyl iodides. sioc-journal.cnorganic-chemistry.org

| Reagent System | Typical Conditions | Notes |

| HI | Acetic acid, heat | Strong acid, may cause side reactions. |

| I₂ / PPh₃ (Appel) | CH₂Cl₂, reflux | Mild, neutral conditions, good for sensitive substrates. |

| PI₃ | In situ from P + I₂ | Effective but reagents can be hazardous. |

| NIS / PPh₃ | CH₂Cl₂, rt | Mild conditions, useful alternative to I₂. |

This table presents common reagents for the conversion of secondary alcohols to secondary iodides, a key step in one of the retrosynthetic pathways to this compound.

Regioselective and Stereoselective Iodination Techniques

Achieving regioselectivity—the control of where the iodine atom is placed—is crucial when multiple reactive sites are present. For instance, starting from cyclohexene (B86901) derivatives, electrophilic addition of an iodine source can provide access to iodinated cyclohexanes. The use of reagents like dichloroiodoisocyanuric acid in the presence of nucleophilic solvents can lead to β-iodoethers with a high degree of regioselectivity. scielo.br

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is a paramount consideration in cyclohexane chemistry due to the chair conformation of the ring. masterorganicchemistry.comlibretexts.org The conversion of an alcohol to an iodide via an Sₙ2 mechanism, such as in the Appel reaction, proceeds with a predictable inversion of stereochemistry at the reacting carbon center. This allows for the synthesis of a specific diastereomer (e.g., cis or trans) of this compound if a stereochemically pure 3-methoxycyclohexanol precursor is used.

Modern methods have also focused on achieving high stereoselectivity. For example, radical-based iodine/magnesium exchange reactions on 3-substituted secondary cyclohexyl iodides have been shown to proceed in a highly stereoconvergent manner, leading to all-cis products. d-nb.info Similarly, stereoselective iodolactonization reactions using NIS demonstrate the power of substrate control in directing the stereochemical outcome. thieme-connect.com

Etherification Strategies for Methoxy-Substituted Cyclohexanes

The introduction of the methoxy group onto the cyclohexane scaffold is another critical phase of the synthesis. The Williamson ether synthesis and its variations remain the most prominent methods for this transformation.

Williamson Ether Synthesis Analogues

The Williamson ether synthesis is a robust method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. byjus.comwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 3-iodocyclohexoxide with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

The reaction is initiated by deprotonating the precursor alcohol, 3-iodocyclohexanol, with a strong base to form the nucleophilic alkoxide. masterorganicchemistry.com Sodium hydride (NaH) is a common choice for this step, as it forms a non-nucleophilic byproduct (H₂ gas). transformationtutoring.comnumberanalytics.com The reaction is typically run in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which enhances the nucleophilicity of the alkoxide. numberanalytics.com

A significant competing reaction is E2 elimination, especially given that the leaving group (iodine) is on a secondary carbon. Using a less sterically hindered base and keeping the temperature low can help to favor substitution over elimination. wikipedia.orgmasterorganicchemistry.com

| Base | Solvent | Typical Temperature | Outcome |

| NaH | THF / DMF | 0 °C to rt | Strong, non-nucleophilic base; generally favors Sₙ2. transformationtutoring.comnumberanalytics.com |

| KOtBu | tBuOH | rt to 50 °C | Bulky base; may increase the proportion of E2 elimination product. numberanalytics.com |

| Ag₂O | CH₃I | rt | Mild conditions, often used for methylations of sensitive alcohols. |

This interactive table summarizes typical conditions for the Williamson ether synthesis, which can be applied to the methoxylation of 3-iodocyclohexanol.

Alternative Methoxylation Procedures

Beyond the classical Williamson synthesis, other methods can be employed to install the methoxy group. One such method is the alkoxymercuration-demercuration of an alkene. Starting with 3-iodocyclohexene, reaction with mercury(II) acetate (B1210297) in methanol (B129727) would lead to the Markovnikov addition of the methoxy group and a mercury adduct across the double bond. Subsequent reduction with sodium borohydride (B1222165) (NaBH₄) would remove the mercury, yielding this compound. transformationtutoring.com This pathway offers an alternative to control regioselectivity based on the directing effects of the alkene.

More recent developments include catalytic methods for etherification. While less common for simple methoxylations, transition-metal-catalyzed reactions and methods employing hypervalent iodine reagents are expanding the toolkit for C-O bond formation. acs.org For instance, systems have been developed for the methoxylation of various substrates using methanol in the presence of an appropriate catalyst, which could potentially be adapted for this synthesis.

Stereocontrolled Synthesis of Specific Diastereomers and Enantiomers

Control over the relative and absolute stereochemistry of the two stereocenters in this compound is paramount for its application in complex molecule synthesis. Methodologies have been developed to selectively access the cis and trans diastereomers, as well as to prepare enantiomerically enriched forms.

The synthesis of specific diastereomers of this compound hinges on the strategic selection of precursors and reaction pathways that favor the formation of one stereoisomer over the other. The most common strategies involve diastereoselective reactions on cyclohexene precursors or stereospecific transformations from pre-existing stereocenters.

A highly effective route to the trans diastereomer begins with 3-methoxycyclohexene (B1595103). Hydroboration-oxidation of this alkene proceeds with high diastereoselectivity to yield trans-3-methoxycyclohexanol (B8222243). This stereochemical outcome is well-precedented for additions to 3-substituted cyclohexenes, where the reagent approaches from the face opposite to the existing substituent to minimize steric hindrance. soton.ac.uk The resulting trans-alcohol can then be converted to trans-1-iodo-3-methoxycyclohexane via an Appel reaction (using triphenylphosphine and iodine) or by conversion to a sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with an iodide source, which proceeds with inversion of configuration.

Conversely, accessing the cis diastereomer often requires a different approach. One potential pathway involves starting with a precursor that allows for an SN2 displacement with iodide on a trans-configured leaving group. For example, the Finkelstein reaction on trans-1-chloro-3-methoxycyclohexane would yield cis-1-iodo-3-methoxycyclohexane via inversion of stereochemistry. byjus.com The intramolecular iodo-aldol cyclization is another powerful method for creating iodinated carbocycles with high trans-selectivity, highlighting the preference for forming products where bulky groups are on opposite faces of the ring. organic-chemistry.org

| Target Diastereomer | Precursor | Key Reagents/Steps | Key Features |

| trans-1-Iodo-3-methoxycyclohexane | 3-Methoxycyclohexene | 1. BH₃·THF, then H₂O₂, NaOH2. PPh₃, I₂ | Hydroboration establishes the trans-diol stereochemistry soton.ac.uk; Appel reaction converts alcohol to iodide with inversion. |

| cis-1-Iodo-3-methoxycyclohexane | trans-1-Chloro-3-methoxycyclohexane | NaI, Acetone (B3395972) | Classic Finkelstein SN2 reaction proceeds with complete inversion of the stereocenter. byjus.comarkat-usa.org |

The generation of enantiomerically pure iodocyclohexanes represents a significant synthetic challenge. While methods for the enantioselective synthesis of the specific target, this compound, are not widely reported, general principles of asymmetric catalysis can be applied. These methods often rely on the desymmetrization of prochiral alkenes or meso compounds using a chiral catalyst.

Metal-catalyzed enantioselective reactions have emerged as a powerful tool. For instance, the first metal-catalyzed enantioselective alkene aminohalogenation was developed to provide chiral 2-iodomethyl indolines and pyrrolidines from achiral substrates with good yield and high enantioselectivity. nih.gov This demonstrates that a chiral catalyst can effectively control the stereochemical outcome of an iodo-functionalization reaction. Similarly, nickel-catalyzed hydroalkylation methods have been developed to assemble a wide range of chiral alkyl amines from enecarbamates and alkyl halides, including iodocyclohexane (B1584034), with high enantioselectivity. bohrium.comchemrxiv.org Although in these cases iodocyclohexane is a reagent rather than the product, the underlying principle of using a chiral ligand to control stereochemistry is directly applicable.

Another emerging strategy involves the use of chiral counterions to direct the stereochemical outcome of a reaction. cam.ac.uk In transition metal catalysis, replacing a standard achiral counterion with a chiral one derived from natural products can render a reaction enantioselective, offering a new approach to controlling chirality in challenging transformations. cam.ac.uk The application of such catalytic systems to the iodination of a precursor like 3-methoxycyclohexene could provide a direct route to enantiomerically enriched this compound.

Beyond the choice of catalyst or starting material, the stereochemical outcome of a reaction can be profoundly influenced by the specific conditions employed, such as solvent, temperature, and the nature of the reagents.

In the context of substituted cyclohexanes, reaction conditions can dictate the ratio of diastereomeric products by influencing the energy of competing transition states. For example, in the reduction of cyclic ketones, the choice of reducing agent and reaction temperature can dramatically alter the cis:trans product ratio. escholarship.org Dissolving metal reductions versus catalytic hydrogenation can lead to opposite stereochemical outcomes. escholarship.org

For addition reactions to cyclohexene derivatives, the solvent can play a critical role. In iodoetherification reactions, the rate of epimerization of the initially formed iodide product can be solvent-dependent. researchgate.net Polar, coordinating solvents may stabilize charged intermediates, potentially leading to a loss of stereoselectivity or favoring a thermodynamically more stable product, whereas non-coordinating solvents might favor a kinetically controlled, concerted mechanism. The stereoselectivity of iodo-aldol cyclizations has been explained by invoking a chelated chair transition state, where steric interactions are minimized, and this delicate balance can be tuned by the choice of Lewis acid and other additives. organic-chemistry.org

| Parameter | Effect on Stereochemical Outcome | Example Context |

| Reagent/Catalyst | The steric bulk and electronic properties of the reagent can favor one transition state over another. | In enone reductions, H₂, Pd/C can favor the trans product, while other catalysts yield more of the cis isomer. escholarship.org |

| Solvent | Solvent polarity and coordinating ability can influence transition state stability and the potential for intermediate epimerization. researchgate.net | Iodination reactions may proceed with higher stereospecificity in non-polar solvents that favor a concerted anti-addition mechanism. oup.com |

| Temperature | Can determine whether the reaction is under kinetic or thermodynamic control. | Lower temperatures often favor the kinetically preferred product, which may be a different diastereomer than the more stable thermodynamic product. nih.gov |

Functional Group Interconversion Strategies Involving the Cyclohexane Ring

The synthesis of this compound can also be achieved through the modification of other functionalized cyclohexane precursors. These interconversions are valuable for accessing the target molecule from more readily available starting materials.

The most common method for converting other halogenated cyclohexanes into this compound is the Finkelstein reaction. byjus.com This is a classic SN2 reaction that involves the exchange of a halide (typically chloride or bromide) for iodide. echemi.com The reaction is typically carried out using sodium iodide (NaI) in an acetone solvent. The utility of this reaction stems from the fact that NaI is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, which drives the equilibrium toward the product side. byjus.com

A critical feature of the Finkelstein reaction is its stereospecificity. As an SN2 process, it proceeds with complete inversion of configuration at the carbon center. This provides a powerful tool for stereochemical control. For instance, to synthesize cis-1-iodo-3-methoxycyclohexane, one would need to start with the corresponding trans-1-chloro- or trans-1-bromo-3-methoxycyclohexane precursor.

| Starting Material | Reagent System | Product | Stereochemical Outcome |

| trans-1-Chloro-3-methoxycyclohexane | NaI in Acetone | cis-1-Iodo-3-methoxycyclohexane | Inversion |

| cis-1-Chloro-3-methoxycyclohexane | NaI in Acetone | trans-1-Iodo-3-methoxycyclohexane | Inversion |

| trans-1-Bromo-3-methoxycyclohexane | NaI in Acetone | cis-1-Iodo-3-methoxycyclohexane | Inversion |

Unsaturated precursors, particularly 3-methoxycyclohexene, are highly valuable starting materials for the synthesis of this compound. These precursors can be transformed through various addition reactions across the double bond.

One of the most controlled methods involves a two-step sequence. First, the hydroboration-oxidation of 3-methoxycyclohexene can produce trans-3-methoxycyclohexanol with high diastereoselectivity. soton.ac.uk The resulting alcohol is a versatile intermediate that can then be converted to the target iodide. This conversion can be achieved with inversion of stereochemistry (e.g., via an Appel reaction or by converting to a sulfonate and displacing with iodide) to yield cis-1-iodo-3-methoxycyclohexane, or through methods that proceed with retention if desired.

Electrophilic addition of an iodine-containing reagent across the double bond is another direct approach. The reaction of an alkene with an electrophilic iodine source (e.g., I₂, NIS) in the presence of a nucleophile results in an anti-addition product. oup.com For example, the reaction of cyclohexene with benzyltrimethylammonium (B79724) dichloroiodate in methanol gives a mixture of the chloro-iodo adduct and the methoxy-iodo adduct, both via anti-addition. oup.com While this specific reaction on 3-methoxycyclohexene would lead to 1,2-functionalization, the principle of anti-addition is key. A direct hydroiodination (addition of HI) to 3-methoxycyclohexene could theoretically yield the target compound, but may suffer from poor regio- and stereocontrol due to the formation of carbocation intermediates.

| Precursor | Reagents | Intermediate Product | Final Product |

| 3-Methoxycyclohexene | 1. BH₃·THF2. H₂O₂, NaOH | trans-3-Methoxycyclohexanol soton.ac.uk | cis-1-Iodo-3-methoxycyclohexane (via inversion) |

| 3-Methoxycyclohexene | I₂ / Nucleophile (e.g., H₂O) | 1-Iodo-2-hydroxycyclohexane derivative | Not a direct route to the 1,3-isomer |

| (R)-3-Cyclohexenecarboxylic acid | 1. I₂, KI (Iodolactonization)2. HI elimination3. Further steps | 2-Iodo-7-oxabicyclo[3.2.1]octan-6-one google.com | Chiral precursors for 1-iodo-3-substituted cyclohexanes |

Catalytic Approaches in the Synthesis of this compound Analogues

The development of catalytic methods for the selective functionalization of saturated carbocycles represents a significant advancement in synthetic organic chemistry. For the synthesis of this compound analogues, catalytic strategies offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. These approaches primarily revolve around the catalytic activation of C-H bonds for subsequent iodination or the catalytic construction of the cyclohexane ring itself with the desired functionalities.

Recent progress in catalysis has opened new avenues for the functionalization of alkanes. rsc.org For instance, copper(II)-catalyzed coupling of alkanes with Michael acceptors, facilitated by UV light, demonstrates the potential for direct C-H functionalization, which could be adapted for iodination. rsc.org Another strategy involves Ni/Ir catalysis for the direct esterification of alkanes, showcasing the possibility of introducing oxygen-containing functional groups. rsc.org These methods, while not directly producing this compound, lay the groundwork for developing catalytic systems for its analogues.

Furthermore, iridium-catalyzed hydrogen borrowing catalysis presents a powerful tool for the construction of substituted cyclohexanes. acs.org This methodology allows for the synthesis of functionalized cyclohexanes from 1,5-diols and ketones, offering a high degree of stereocontrol. acs.org While this specific example leads to a ketone-substituted cyclohexane, the principle of using a catalyst to form the cyclohexane core with specific substituents is highly relevant for creating analogues of this compound.

The direct chloroiodination of alkenes using reagents like benzyltrimethylammonium dichloroiodate (BTMA ICl2) has been shown to proceed in a stereospecific and regioselective manner. oup.com Although this is a stoichiometric reagent, the underlying mechanism involving an AdEC2-type reaction could potentially be rendered catalytic. oup.com The reaction of cyclohexene with BTMA ICl2 in methanol also yields 1-iodo-2-methoxycyclohexane, demonstrating the simultaneous introduction of iodo and methoxy groups across a double bond. oup.com This suggests that a catalytic system capable of activating a cyclohexene precursor in the presence of an iodine source and methanol could be a viable route to related structures.

Hypervalent iodine compounds have also been employed as recyclable reagents for oxidative iodination, for example in the synthesis of trans-1-iodo-2-methoxycyclohexane. tpu.ru The development of catalytic cycles involving hypervalent iodine species is an active area of research. frontiersin.org

The following tables summarize relevant catalytic data for reactions that could be foundational for the synthesis of this compound analogues.

Table 1: Catalytic C-H Functionalization of Cyclohexane

| Catalyst System | Reactant | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| CuCl₂ / LiCl | Cyclohexane | Michael acceptors | Alkylated cyclohexane | Good | rsc.org |

| Ni(0) / Ir(II) | Cyclohexane | Chloroformates | Cyclohexyl ester | Good to Excellent | rsc.org |

Table 2: Catalytic Synthesis of Substituted Cyclohexanes

| Catalyst System | Reactants | Product | Stereoselectivity | Reference |

|---|

Table 3: Chloroiodination and Methoxyiodination of Cyclohexene

| Reagent | Solvent | Product(s) | Key Feature | Reference |

|---|---|---|---|---|

| BTMA ICl₂ | Dichloromethane | trans-1-Chloro-2-iodocyclohexane | Stereospecific anti-addition | oup.com |

| BTMA ICl₂ | Methanol | 1-Chloro-2-iodocyclohexane and 1-Iodo-2-methoxycyclohexane | Formation of methoxy-iodinated product | oup.com |

While a direct catalytic synthesis for this compound is not prominently featured in the literature, the principles derived from catalytic C-H activation, hydrogen borrowing catalysis, and alkene functionalization provide a strong basis for the future development of such methodologies for its analogues.

Comprehensive Stereochemical Analysis and Conformational Dynamics of 1 Iodo 3 Methoxycyclohexane

Isomeric Forms of 1-Iodo-3-methoxycyclohexane

The compound this compound is a disubstituted cyclohexane (B81311) with two stereogenic centers at positions C-1 and C-3. This gives rise to stereoisomerism, which can be categorized into diastereomers (cis and trans) and their respective enantiomers. In total, there are four possible stereoisomers for this compound.

cis-1-Iodo-3-methoxycyclohexane Diastereomers

In the cis isomer, the iodo and methoxy (B1213986) groups are situated on the same side of the cyclohexane ring. When considering the chair conformation, this arrangement can be achieved in two ways: with both substituents in equatorial positions (diequatorial, e,e) or both in axial positions (diaxial, a,a). libretexts.orglibretexts.org These two conformations are interconvertible through ring-flipping. Due to significant steric strain in the diaxial form, the diequatorial conformer is substantially more stable and predominates at equilibrium. libretexts.org

trans-1-Iodo-3-methoxycyclohexane Diastereomers

For the trans isomer, the iodo and methoxy groups are on opposite sides of the ring. In a chair conformation, this requires one substituent to be in an axial position and the other in an equatorial position (a,e). spcmc.ac.inyoutube.com Ring-flipping converts an axial-equatorial (a,e) conformation to an equatorial-axial (e,a) conformation. Since the substituents are different, these two conformers are not energetically equivalent. spcmc.ac.in

Enantiomeric Considerations for Each Diastereomer

The presence of two different chiral centers (C-1 and C-3) means that neither the cis nor the trans isomer possesses a plane of symmetry. spcmc.ac.in Consequently, both diastereomers are chiral and exist as pairs of enantiomers.

Cis Isomer : The cis diastereomer exists as a pair of enantiomers. These are designated as (1R, 3S)-1-iodo-3-methoxycyclohexane and (1S, 3R)-1-iodo-3-methoxycyclohexane.

Trans Isomer : The trans diastereomer also exists as a pair of enantiomers, which are designated as (1R, 3R)-1-iodo-3-methoxycyclohexane and (1S, 3S)-1-iodo-3-methoxycyclohexane.

| Diastereomer | Stereochemical Configuration | Chirality |

|---|---|---|

| cis | (1R, 3S) and (1S, 3R) | Exists as a pair of enantiomers |

| trans | (1R, 3R) and (1S, 3S) | Exists as a pair of enantiomers |

Conformational Analysis of the Cyclohexane Ring System

The spatial arrangement of atoms in this compound is best understood through conformational analysis, focusing on the dynamic nature of the cyclohexane ring.

Chair Conformations and Ring-Flipping Dynamics

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. pressbooks.pubmaricopa.edu This conformation is not static; it undergoes a rapid process known as ring-flipping. pressbooks.pub During a ring-flip, the carbon skeleton inverts, causing all axial substituents to become equatorial and all equatorial substituents to become axial. pressbooks.pubmaricopa.edu For substituted cyclohexanes like this compound, the two chair conformers that result from this flip are typically not equal in energy. maricopa.edu

Axial-Equatorial Preferences of Iodo and Methoxy Substituents

The energetic preference for a substituent to occupy an equatorial position over an axial one is quantified by its conformational free energy difference, known as the A-value. masterorganicchemistry.comwikipedia.org This preference arises from the destabilizing steric interactions, called 1,3-diaxial interactions, that occur between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. maricopa.edu

The A-values for the iodo and methoxy groups are key to determining the most stable conformer:

Iodo (I) group : The A-value is approximately 0.4 kcal/mol. masterorganicchemistry.com Although iodine is a large atom, the long carbon-iodine bond length places it further from the ring, reducing steric hindrance. masterorganicchemistry.com

Methoxy (OCH₃) group : The A-value is approximately 0.7 kcal/mol. ubc.ca

Analysis of Diastereomers:

cis-1-Iodo-3-methoxycyclohexane : This isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The total steric strain for the diaxial conformer is the sum of the A-values of the two axial groups (0.4 + 0.7 = 1.1 kcal/mol). The diequatorial conformer has no such 1,3-diaxial interactions. Therefore, the diequatorial (e,e) conformer is significantly more stable by approximately 1.1 kcal/mol and is the predominant form.

trans-1-Iodo-3-methoxycyclohexane : This isomer has one axial and one equatorial substituent (a,e). Two distinct conformers exist through ring-flipping:

Iodo (axial) and Methoxy (equatorial): Steric strain is determined by the axial iodo group (A-value ≈ 0.4 kcal/mol).

Iodo (equatorial) and Methoxy (axial): Steric strain is determined by the axial methoxy group (A-value ≈ 0.7 kcal/mol).

The conformer with the bulkier group (methoxy) in the equatorial position and the smaller group (iodo) in the axial position is the more stable of the two. The energy difference between these two conformers is approximately 0.3 kcal/mol (0.7 - 0.4 kcal/mol).

Steric and Stereoelectronic Interactions Influencing Conformational Equilibria

The conformational equilibrium of this compound is a nuanced interplay of steric and stereoelectronic effects. These factors dictate the preferred spatial arrangement of the iodo and methoxy substituents on the cyclohexane ring, influencing the relative stability of the various chair conformers. The analysis differs significantly for the cis and trans isomers.

A key factor in determining conformational preference is the steric strain arising from 1,3-diaxial interactions. libretexts.orgchemistrysteps.com These are repulsive van der Waals forces between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring. libretexts.orgquora.com The magnitude of this strain is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position. masterorganicchemistry.com For the substituents , the methoxy group has an A-value of approximately 0.6-0.87 kcal/mol, while the iodo group has an A-value of around 0.43-0.48 kcal/mol. masterorganicchemistry.comresearchgate.net While the iodo atom is larger than the methoxy group, the longer carbon-iodine bond length compared to the carbon-oxygen bond length can reduce the steric clash with the axial hydrogens, resulting in a smaller A-value. masterorganicchemistry.com

In addition to steric hindrance, stereoelectronic effects, such as the anomeric effect, can play a crucial role. The anomeric effect is the tendency of an electronegative substituent adjacent to a heteroatom within a cyclohexane ring to favor the axial orientation, which is contrary to what would be expected from steric considerations alone. ucalgary.caaip.org This effect is often explained by a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital (σ*) of the C-substituent bond. In this compound, while there isn't a classic anomeric effect involving a ring heteroatom, analogous gauche interactions and electrostatic effects between the C-I and C-O bonds can influence conformational preferences.

For the cis-1-iodo-3-methoxycyclohexane, one substituent must be axial and the other equatorial in a chair conformation. The equilibrium will favor the conformer where the bulkier group, as indicated by the A-value, occupies the more spacious equatorial position. Given that the methoxy group has a slightly larger A-value than the iodo group, the conformer with the methoxy group equatorial and the iodo group axial would be expected to be marginally more stable.

In the case of trans-1-iodo-3-methoxycyclohexane, the substituents can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformer is overwhelmingly favored due to the severe 1,3-diaxial interactions that would occur in the diaxial conformation. The combined steric strain of an axial iodo group and an axial methoxy group would be significantly destabilizing.

Below is a table summarizing the primary interactions for the conformers of cis- and trans-1-iodo-3-methoxycyclohexane.

| Isomer | Conformer | Substituent Positions | Key Stabilizing/Destabilizing Interactions |

| cis | A | 1-Iodo (axial), 3-Methoxy (equatorial) | 1,3-diaxial interaction (Iodo-H). |

| B | 1-Iodo (equatorial), 3-Methoxy (axial) | 1,3-diaxial interaction (Methoxy-H). | |

| trans | C | 1-Iodo (equatorial), 3-Methoxy (equatorial) | Minimal steric strain; most stable conformer. |

| D | 1-Iodo (axial), 3-Methoxy (axial) | Severe 1,3-diaxial interactions (Iodo-H, Methoxy-H); highly unstable. |

Dynamic Conformational Interconversions and Barriers

The different chair conformations of this compound are not static but are in a state of constant, rapid interconversion through a process known as ring flipping or chair inversion. masterorganicchemistry.com This dynamic equilibrium allows the molecule to sample various conformational states, with the population of each conformer at a given time determined by its relative energy. spcmc.ac.in

The transition between two chair conformations is not a simple, direct process. It proceeds through a series of higher-energy, more flexible intermediate structures. The energy profile of this interconversion involves passing through a half-chair (or sofa) conformation, which represents the energy maximum, and a twist-boat conformation, which is a local energy minimum but still significantly less stable than the chair forms. masterorganicchemistry.commasterorganicchemistry.com The energy required to overcome the highest barrier in this process is known as the activation energy or the barrier to ring inversion.

For cyclohexane itself, the energy barrier to ring inversion is approximately 10-11 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com The introduction of substituents on the ring can influence this barrier, although the effect is often not dramatic. spcmc.ac.in For this compound, the specific barrier to interconversion has not been experimentally determined. However, it is expected to be in a similar range to other substituted cyclohexanes. Low-temperature nuclear magnetic resonance (NMR) spectroscopy is a common technique used to measure these barriers by observing the temperature at which the signals for the individual conformers coalesce into a single, averaged signal. beilstein-journals.orgcdnsciencepub.com

The rate of interconversion is highly temperature-dependent. At room temperature, the ring flip is extremely rapid, with rates on the order of 10^5 s^-1. spcmc.ac.in This means that on the NMR timescale, the individual axial and equatorial environments are not resolved, and an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion decreases. If the temperature is sufficiently low (typically below -60 °C), the interconversion can be slowed to the point where the distinct signals for each conformer can be observed separately in the NMR spectrum. masterorganicchemistry.commasterorganicchemistry.com

The energy barrier for the interconversion between the two chair forms of cis-1-iodo-3-methoxycyclohexane (axial-iodo/equatorial-methoxy and equatorial-iodo/axial-methoxy) would be expected to be in the typical range for substituted cyclohexanes. For the trans isomer, the barrier to flip from the highly stable diequatorial conformer to the extremely unstable diaxial conformer would be significantly higher than the reverse process due to the large energy difference between the two states.

Influence of Solvent and Temperature on Conformational Populations

The position of the conformational equilibrium in this compound is sensitive to both solvent and temperature, as these external factors can alter the relative free energies of the conformers.

Influence of Solvent

The polarity of the solvent can have a significant impact on the conformational equilibrium, particularly when the different conformers have different dipole moments. researchgate.net The conformer with the larger dipole moment will be better stabilized by a polar solvent through dipole-dipole interactions.

Influence of Temperature

Temperature affects the conformational equilibrium by influencing the Gibbs free energy equation (ΔG = ΔH - TΔS). According to the Boltzmann distribution, as the temperature increases, the population of higher-energy conformers increases. beilstein-journals.org At very low temperatures, the system will predominantly reside in the lowest energy conformation. As the temperature is raised, the thermal energy (kT) becomes more significant relative to the energy difference between the conformers (ΔG), leading to a more even distribution among the conformers.

For cis-1-iodo-3-methoxycyclohexane, where the energy difference between the two chair conformers is likely to be small, an increase in temperature would lead to a more equal population of the two conformers. For the trans isomer, the diequatorial conformer is significantly more stable. Even at elevated temperatures, it will remain the overwhelmingly predominant species, although the population of the high-energy diaxial conformer will increase slightly from a near-zero value.

Low-temperature NMR experiments are instrumental in studying these effects, as they allow for the "freezing out" of the equilibrium and the direct measurement of the populations of the individual conformers through integration of their respective signals. beilstein-journals.org From these populations, the free energy difference (ΔG) at a specific temperature can be calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant (the ratio of the conformer populations). libretexts.org

| Parameter | Effect on Conformational Equilibrium |

| Solvent Polarity | An increase in solvent polarity generally favors the conformer with the larger overall dipole moment. |

| Temperature | An increase in temperature leads to a higher population of the less stable (higher energy) conformer(s). |

Reaction Pathways and Mechanistic Studies of 1 Iodo 3 Methoxycyclohexane

Nucleophilic Substitution Reactions at the Iodinated Carbon Center

Nucleophilic substitution at the C1 position of 1-iodo-3-methoxycyclohexane can proceed through two distinct mechanisms: the unimolecular S({N})1 pathway and the bimolecular S({N})2 pathway. The operative mechanism is highly dependent on reaction conditions such as the nature of the nucleophile, the solvent, and the stereochemistry of the substrate.

S(_{N})1 Mechanistic Pathways: Carbocation Stability and Rearrangements

The S(_{N})1 (Substitution, Nucleophilic, Unimolecular) mechanism is a stepwise process initiated by the spontaneous departure of the iodide leaving group to form a carbocation intermediate. masterorganicchemistry.com The rate of this reaction is dependent only on the concentration of the substrate and is favored by polar protic solvents (e.g., water, ethanol), which can stabilize the resulting carbocation. masterorganicchemistry.comyoutube.com

For this compound, this first step would yield a secondary carbocation at the C1 position. The stability of carbocations follows the trend: tertiary > secondary > primary. libretexts.orgyoutube.com While a secondary carbocation is less stable than a tertiary one, it can still form, particularly with a good leaving group like iodide and under favorable solvent conditions. libretexts.org The planar geometry of the carbocation intermediate allows the nucleophile to attack from either face, typically leading to a racemic or near-racemic mixture of stereoisomers. masterorganicchemistry.com

A key feature of reactions involving carbocation intermediates is the possibility of rearrangements to form a more stable carbocation. youtube.com In the case of the 1-methoxycyclohexyl-3-carbocation, a 1,2-hydride shift from an adjacent carbon could potentially occur, though in this specific structure, it would not lead to a more stable (e.g., tertiary) carbocation and is therefore less likely.

S(_{N})2 Mechanistic Pathways: Stereochemical Inversion and Steric Hindrance

The S({N})2 (Substitution, Nucleophilic, Bimolecular) reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This mechanism's rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com S({N})2 reactions are favored by strong nucleophiles and polar aprotic solvents (e.g., acetone (B3395972), DMSO). youtube.com

A defining characteristic of the S(_{N})2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. masterorganicchemistry.com This leads to a predictable inversion of stereochemistry at the reaction center, often called a Walden inversion. masterorganicchemistry.com

In the context of this compound, the efficiency of the S({N})2 reaction is highly dependent on the conformation of the cyclohexane (B81311) ring. For the reaction to occur, the nucleophile must have a clear path to the back of the C-I bond. Steric hindrance, or the obstruction caused by bulky neighboring groups, can significantly slow down or prevent S({N})2 reactions. chemistrysteps.comyoutube.com For instance, if the iodide is in an axial position, the backside attack would be from the equatorial direction. Conversely, an equatorial iodide would require an axial attack, which can be hindered by axial hydrogens at the C3 and C5 positions.

Competition Between S({N})1 and S({N})2 Mechanisms in Substituted Cyclohexanes

As a secondary alkyl halide, this compound is a prime candidate for competition between S({N})1 and S({N})2 pathways. libretexts.orgmsu.edu The outcome of the reaction is a delicate balance of several factors, which can be manipulated to favor one pathway over the other.

| Factor | Favors S({N})1 | Favors S(_{N})2 | Rationale for this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Being a secondary halide, it is susceptible to both mechanisms. masterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻CN, ⁻OR, ⁻OH) | The choice of nucleophile is a critical determinant of the reaction pathway. youtube.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate for S({N})1, while aprotic solvents do not hinder the strong nucleophile required for S({N})2. youtube.comyoutube.com |

| Leaving Group | Good (e.g., I⁻, Br⁻, OTs⁻) | Good (e.g., I⁻, Br⁻, OTs⁻) | Iodide is an excellent leaving group, which is favorable for both mechanisms. youtube.com |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion | The stereochemical outcome provides strong evidence for the operative mechanism. masterorganicchemistry.commasterorganicchemistry.com |

Neighboring Group Participation by the Methoxy (B1213986) Group

The presence of the methoxy group at the C3 position introduces the possibility of Neighboring Group Participation (NGP). NGP is the interaction of a reaction center with a lone pair of electrons on an atom within the same molecule. wikipedia.orgchemeurope.com This intramolecular participation can lead to significantly increased reaction rates and retention of stereochemistry, which are uncharacteristic of standard S({N})1 or S({N})2 reactions. wikipedia.orgchemeurope.com

In a suitable conformation, the oxygen atom of the methoxy group can act as an internal nucleophile, attacking the C1 carbon and displacing the iodide ion. This process involves a backside attack, forming a transient, bicyclic oxonium ion intermediate. This first step is an intramolecular S(_{N})2 reaction, resulting in an inversion of configuration at C1.

Elimination Reactions (E1, E2)

In addition to substitution, this compound can undergo elimination reactions to form alkenes, a process known as dehydroiodination. These reactions also proceed via two primary mechanisms: E1 and E2. lumenlearning.com

Formation of Cyclohexenes via Dehydroiodination

E2 Mechanism: The E2 (Elimination, Bimolecular) reaction is a concerted, single-step process where a strong base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), while simultaneously the C-I bond breaks and a double bond forms. lumenlearning.com This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) and requires a specific stereochemical arrangement known as anti-periplanar geometry. iitk.ac.in In a cyclohexane chair conformation, this translates to the leaving group and the β-hydrogen both being in axial positions. iitk.ac.in Depending on which β-hydrogen is removed (from C2 or C6), dehydroiodination of this compound can lead to the formation of 3-methoxycyclohex-1-ene or 4-methoxycyclohex-1-ene.

E1 Mechanism: The E1 (Elimination, Unimolecular) reaction is a two-step process that begins with the same initial step as the S({N})1 reaction: formation of a carbocation. khanacademy.org In the second step, a weak base removes a β-hydrogen, leading to the formation of a double bond. khanacademy.org E1 reactions often compete with S({N})1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases. masterorganicchemistry.com The regioselectivity of E1 reactions generally follows Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. iitk.ac.in For this compound, this would likely favor the formation of 3-methoxycyclohex-1-ene.

Regioselectivity (Saytzeff vs. Hofmann)

Elimination reactions of this compound, typically under E2 conditions (strong, non-nucleophilic base), can theoretically yield two different alkene products: 3-methoxycyclohexene (B1595103) and 1-methoxycyclohex-2-ene. The formation of these products is dictated by the regioselectivity of the reaction, which can follow either the Saytzeff or Hofmann rule.

Saytzeff's Rule: Predicts the formation of the more substituted, and thus generally more stable, alkene as the major product. In this case, elimination of a hydrogen from the carbon adjacent to both the iodine and the methoxy group (C2) or the other adjacent carbon (C6) would lead to 3-methoxycyclohexene.

Hofmann's Rule: Predicts that the less substituted alkene will be the major product. This outcome is often favored when using a sterically hindered (bulky) base or when the leaving group is poor. edurev.inmasterorganicchemistry.comaskfilo.com

For this compound, the regiochemical outcome depends significantly on the base used and the stereochemistry of the substrate.

| Base | Expected Major Product | Rationale |

| Sodium ethoxide (NaOEt) | 3-Methoxycyclohexene (Saytzeff product) | A small, unhindered base will preferentially abstract the more acidic proton, leading to the thermodynamically more stable, more substituted alkene. chadsprep.com |

| Potassium tert-butoxide (KOtBu) | 1-Methoxycyclohex-2-ene (Hofmann product) | A bulky base will preferentially abstract the less sterically hindered proton, leading to the less substituted alkene. youtube.com |

The presence of the methoxy group can also influence the acidity of adjacent protons, potentially affecting the product ratio. However, the steric environment is generally the dominant factor in determining the Saytzeff versus Hofmann pathway in E2 reactions. msu.edulibretexts.org

Stereospecificity of E2 Eliminations

The E2 reaction is stereospecific, requiring a specific geometric arrangement of the departing hydrogen and leaving group. In cyclohexane systems, this translates to a mandatory anti-periplanar or trans-diaxial arrangement. libretexts.orgscholarli.orgreddit.com This means that for the elimination to occur, both the iodine atom and a β-hydrogen must be in axial positions on the cyclohexane chair conformation. ochemtutor.comchemistrysteps.com This stereochemical requirement can override the regiochemical preferences dictated by Saytzeff's or Hofmann's rules. libretexts.org

The stereospecificity of the E2 elimination of this compound is best understood by considering its cis and trans isomers.

cis-1-Iodo-3-methoxycyclohexane: In its most stable chair conformation, one substituent will be axial and the other equatorial. Through a ring flip, it can adopt a conformation where the iodine is axial. In this conformation, there are axial β-hydrogens available for elimination, allowing the reaction to proceed.

trans-1-Iodo-3-methoxycyclohexane: In its most stable chair conformation, both substituents can be equatorial. A ring flip would place both substituents in the less stable axial positions. For E2 elimination to occur, the molecule must adopt this higher-energy conformation to place the iodine in an axial position. The rate of elimination for the trans isomer is therefore expected to be significantly slower than for the cis isomer. libretexts.org

The specific product formed depends on which β-hydrogen is in a trans-diaxial relationship with the axial iodine. The rigidity of the cyclohexane ring means that only specific hydrogens can be eliminated, making the reaction highly stereospecific. youtube.comchemistrysteps.comyoutube.comchemistrysteps.comyoutube.com

Organometallic Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is polarized, making the carbon atom electrophilic. This bond can be readily transformed into a carbon-metal bond, reversing its polarity (umpolung) and turning the carbon into a potent nucleophile.

Grignard Reagent Formation and Reactivity

This compound can react with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 3-methoxycyclohexylmagnesium iodide. adichemistry.com The formation involves the oxidative insertion of magnesium into the C-I bond.

Once formed, this Grignard reagent is a strong nucleophile and a strong base. It can react with a wide variety of electrophiles to form new carbon-carbon bonds.

| Electrophile | Product after Acidic Workup |

| Formaldehyde (CH₂O) | (3-Methoxyphenyl)methanol |

| Aldehyde (e.g., Acetaldehyde, CH₃CHO) | 1-(3-Methoxyphenyl)ethanol |

| Ketone (e.g., Acetone, (CH₃)₂CO) | 2-(3-Methoxyphenyl)propan-2-ol |

| Carbon Dioxide (CO₂) | 3-Methoxybenzoic acid |

| Epoxide (e.g., Ethylene Oxide) | 2-(3-Methoxyphenyl)ethanol |

Lithiation and Subsequent Electrophilic Trapping

Similar to Grignard reagent formation, an organolithium reagent can be prepared from this compound. This is typically achieved through a lithium-halogen exchange reaction, where an alkyllithium reagent (like tert-butyllithium) is used to swap the iodine atom for a lithium atom. researchgate.netwikipedia.org This reaction is generally very fast, even at low temperatures. Direct reaction with lithium metal is also possible. thieme-connect.commasterorganicchemistry.com

The resulting 3-methoxycyclohexyllithium is an even more reactive nucleophile than the corresponding Grignard reagent. It will react with the same electrophiles as the Grignard reagent, often in higher yields and with faster reaction rates. The process of reacting the organolithium compound with an electrophile is known as electrophilic trapping.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C bond formation)

The C-I bond of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. libretexts.org

Suzuki Coupling: In a Suzuki coupling, the alkyl iodide is reacted with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This would allow for the coupling of the 3-methoxycyclohexyl group with various aryl, vinyl, or other alkyl groups. While Suzuki couplings are well-established for aryl and vinyl halides, their application to secondary alkyl halides can be more challenging, sometimes requiring specialized ligands and conditions to prevent side reactions like β-hydride elimination. acs.orgscispace.com

Other Cross-Coupling Reactions: Besides the Suzuki reaction, other palladium-catalyzed couplings like the Stille (with organotins), Negishi (with organozincs), and Sonogashira (with terminal alkynes) could potentially be employed. sigmaaldrich.com The choice of reaction depends on the desired coupling partner and the functional group tolerance required. The high reactivity of the C-I bond makes this compound a more suitable substrate for these reactions compared to the analogous bromide or chloride. walisongo.ac.id

Reactivity of the Ether Linkage: Acidic Cleavage

Ethers are generally unreactive, which is why they are often used as solvents. However, they can be cleaved by strong acids, most commonly hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgpressbooks.publibretexts.org The cleavage of the methoxy group in this compound would proceed via a nucleophilic substitution mechanism.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.comchemistrysteps.com

The subsequent step depends on the nature of the alkyl groups attached to the ether. In this compound, the ether is a methyl secondary alkyl ether. The iodide or bromide ion will then act as a nucleophile. Due to the secondary nature of the cyclohexane carbon, the reaction can have characteristics of both Sₙ1 and Sₙ2 pathways. However, attack at the less sterically hindered methyl group via an Sₙ2 mechanism is generally favored. libretexts.orglibretexts.orgmasterorganicchemistry.comtransformationtutoring.com

The initial products of the reaction would be 3-iodocyclohexanol and methyl iodide (if using HI). If an excess of the hydrohalic acid is used, the newly formed alcohol can undergo a second substitution reaction to yield 1,3-diiodocyclohexane.

| Reagent | Conditions | Products | Mechanism |

| Concentrated HI | Heat | 3-Iodocyclohexanol + Methyl iodide | Sₙ2 attack on the methyl group |

| Excess Concentrated HI | Prolonged heating | 1,3-Diiodocyclohexane + Water + Methyl iodide | Initial ether cleavage followed by Sₙ2 substitution on the alcohol |

Mechanism of Ether Cleavage by Hydroiodic Acid (HI)

The cleavage of the methoxy group in this compound by hydroiodic acid proceeds through a nucleophilic substitution reaction. The reaction is initiated by the protonation of the ether oxygen by the strong acid, HI. masterorganicchemistry.com This protonation converts the methoxy group into a good leaving group (methanol). Following protonation, the reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, largely dependent on the stability of the potential carbocation intermediate and the steric environment of the reaction center. libretexts.orgyoutube.com

Given that the methoxy group is attached to a secondary carbon in the cyclohexane ring, the reaction pathway is not as straightforward as for primary or tertiary ethers. It can potentially proceed through a spectrum of mechanisms ranging from a pure S(_N)2 to an S(_N)1 pathway, or a borderline case with characteristics of both. In an S(_N)2 mechanism, the iodide ion would act as a nucleophile and attack the carbon atom bonded to the protonated methoxy group, leading to the displacement of methanol (B129727) in a single concerted step. masterorganicchemistry.com Conversely, an S(_N)1 mechanism would involve the departure of the methanol leaving group to form a secondary carbocation intermediate, which is then attacked by the iodide ion. libretexts.org

It is also plausible that the neighboring iodine atom at the 1-position could participate in the reaction through anchimeric assistance. dalalinstitute.com This neighboring group participation could involve the formation of a bridged iodonium (B1229267) ion intermediate, which would have a significant impact on the stereochemical outcome of the reaction. The formation of such an intermediate would proceed with the displacement of the leaving group by the internal nucleophile (the iodine atom), followed by the opening of the bridged ion by the external nucleophile (iodide). imperial.ac.uk

| Mechanistic Pathway | Key Intermediates | Stereochemical Outcome |

| S(_N)2 | Pentacoordinate transition state | Inversion of configuration |

| S(_N)1 | Secondary carbocation | Racemization |

| NGP | Bridged iodonium ion | Retention of configuration |

Regioselectivity and Stereochemistry of Cleavage Products

The regioselectivity of the ether cleavage in this compound is directed by the site of nucleophilic attack. In this molecule, the cleavage can occur at the methyl carbon of the methoxy group or the C-3 carbon of the cyclohexane ring. Generally, in the cleavage of alkyl methyl ethers, the iodide ion preferentially attacks the less sterically hindered methyl group in an S(_N)2 fashion. libretexts.org This would yield 1-iodocyclohexan-3-ol and methyl iodide.

However, the stereochemistry of the starting material (cis or trans isomers of this compound) will significantly influence the stereochemistry of the resulting 1,3-diiodocyclohexane if the reaction proceeds to cleave the C-O bond of the ring.

For a cis-1-iodo-3-methoxycyclohexane:

An S(_N)2 attack by iodide at C-3 would lead to an inversion of configuration, resulting in the formation of trans-1,3-diiodocyclohexane.

An S(_N)1 mechanism would proceed through a planar carbocation, leading to a mixture of cis- and trans-1,3-diiodocyclohexane.

Neighboring group participation by the axial iodine atom could lead to the formation of a bridged iodonium ion, which upon attack by iodide would result in the formation of a trans-diaxial product that can then equilibrate.

For a trans-1-iodo-3-methoxycyclohexane:

An S(_N)2 attack would result in the formation of cis-1,3-diiodocyclohexane.

An S(_N)1 mechanism would again lead to a mixture of cis and trans products.

Neighboring group participation would be less likely if the iodine is in an equatorial position, as it is not properly oriented for backside attack.

| Starting Isomer | Reaction Mechanism | Predicted Major Product |

| cis-1-iodo-3-methoxycyclohexane | S(_N)2 | trans-1,3-diiodocyclohexane |

| cis-1-iodo-3-methoxycyclohexane | S(_N)1 | Mixture of cis- and trans-1,3-diiodocyclohexane |

| trans-1-iodo-3-methoxycyclohexane | S(_N)2 | cis-1,3-diiodocyclohexane |

| trans-1-iodo-3-methoxycyclohexane | S(_N)1 | Mixture of cis- and trans-1,3-diiodocyclohexane |

Influence of Substituent Effects on Cleavage Pathways

The iodo substituent at the 1-position can exert both steric and electronic effects on the ether cleavage at the 3-position.

Electronic Effects: The iodine atom is an electron-withdrawing group due to its electronegativity, which can destabilize the formation of a carbocation at the C-3 position. This inductive effect would disfavor an S(_N)1 pathway and make an S(_N)2 mechanism more likely.

Neighboring Group Participation (Anchimeric Assistance): As mentioned earlier, the most significant substituent effect is the potential for anchimeric assistance by the iodine atom. dalalinstitute.com The participation of the iodine lone pair to form a bridged iodonium ion intermediate can accelerate the rate of the reaction compared to a similar system without the iodo group. dalalinstitute.com This participation is highly dependent on the stereochemical relationship between the iodine and the methoxy group. For anchimeric assistance to be effective, the participating group should be able to attack the reaction center from the backside, which is typically an anti-periplanar arrangement. In a cyclohexane chair conformation, this would mean a trans-diaxial relationship between the iodine and the leaving group would be ideal.

| Substituent Effect | Influence on Reaction Pathway |

| Inductive Effect | Disfavors S(_N)1, Favors S(_N)2 |

| Steric Hindrance | May slightly hinder S(_N)2 attack at C-3 |

| Anchimeric Assistance | Can accelerate the reaction rate and influence stereochemistry, favoring retention of configuration. |

Advanced Analytical and Computational Characterization of 1 Iodo 3 Methoxycyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information regarding the connectivity, stereochemistry, and conformational dynamics of 1-iodo-3-methoxycyclohexane.

The chair conformation of the cyclohexane (B81311) ring is the most stable, and in the case of 1,3-disubstituted cyclohexanes, the substituents can either be in axial (a) or equatorial (e) positions. For this compound, this leads to possible cis (1a,3a or 1e,3e) and trans (1a,3e or 1e,3a) isomers, each of which can undergo ring-flipping to interconvert between two chair conformations. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, which are sterically unfavorable. chemicalbook.comspectrabase.com Generally, a substituent prefers the equatorial position to minimize these interactions.

The Karplus relationship describes the correlation between the dihedral angle of vicinal protons and their scalar coupling constant (³JHH). This relationship is invaluable for determining the axial or equatorial disposition of protons and, by extension, the substituents in cyclohexane systems.

For the protons on the cyclohexane ring, the following coupling constants are typically observed:

³J_ax-ax_ (diaxial coupling): Large coupling constant, typically in the range of 10-13 Hz, corresponding to a dihedral angle of approximately 180°.

³J_ax-eq_ (axial-equatorial coupling): Small coupling constant, typically 2-5 Hz, corresponding to a dihedral angle of approximately 60°.

³J_eq-eq_ (diequatorial coupling): Small coupling constant, typically 2-5 Hz, also corresponding to a dihedral angle of approximately 60°.

By analyzing the multiplicity and coupling constants of the signals for H-1 and H-3, the preferred conformation of the iodo and methoxy (B1213986) groups can be determined. For instance, a large coupling constant for the proton at C-1 would indicate that it is in an axial position, and therefore the iodo group is in an equatorial position.

Table 1: Predicted ¹H NMR Coupling Constants for Conformational Analysis of this compound

| Interaction | Dihedral Angle (approx.) | Expected Coupling Constant (³JHH, Hz) |

| Axial-Axial | 180° | 10 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

This table is interactive. Click on the headers to sort the data.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR experiments that detect through-space interactions between protons that are in close proximity (typically < 5 Å). msu.edu These experiments are crucial for determining the relative stereochemistry of substituents on the cyclohexane ring.

For this compound, NOESY or ROESY can distinguish between cis and trans isomers. In a cis isomer where both substituents are in equatorial positions (the likely most stable conformer), a cross-peak would be expected between the axial protons at C-1 and C-3. Conversely, in a trans isomer with one substituent axial and the other equatorial, a cross-peak would be observed between the axial proton at one position and the equatorial proton at the other, as well as with other nearby axial and equatorial protons.

Specifically, for the cis-1,3-diequatorial conformer, a strong NOE would be observed between the axial protons at C-1, C-3, and C-5. For the trans-1-equatorial-3-axial conformer, NOE correlations would be expected between the axial methoxy group protons and the axial protons at C-1 and C-5.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, which is influenced by the nature and stereochemistry of the substituents.

The iodine atom is known to have a significant shielding effect on the α-carbon (the carbon it is directly attached to) and a smaller effect on the β- and γ-carbons. The methoxy group, on the other hand, has a deshielding effect on the α-carbon. The chemical shifts for iodocyclohexane (B1584034) and methoxycyclohexane can be used as a basis to predict the ¹³C NMR spectrum of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH-I) | 30 - 40 |

| C-2 | 30 - 35 |

| C-3 (CH-OCH₃) | 75 - 85 |

| C-4 | 20 - 25 |

| C-5 | 20 - 25 |

| C-6 | 30 - 35 |

| -OCH₃ | 55 - 60 |

This table is interactive. You can filter the data by entering values in the search box below.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound (C₇H₁₃IO), the expected molecular weight is approximately 240 g/mol . The mass spectrum would likely show a molecular ion peak at m/z 240. The fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for haloalkanes and ethers include:

Loss of the iodine atom: A prominent peak would be expected at m/z 113, corresponding to the [C₇H₁₃O]⁺ fragment.

Loss of the methoxy group: A peak at m/z 209, corresponding to the [C₆H₁₀I]⁺ fragment, is also possible.

Cleavage of the cyclohexane ring: The cyclohexane ring can undergo fragmentation to produce a series of smaller ions. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Possible Fragment Ion |

| 240 | [C₇H₁₃IO]⁺ (Molecular Ion) |

| 209 | [C₆H₁₀I]⁺ |

| 127 | [I]⁺ |

| 113 | [C₇H₁₃O]⁺ |

| 81 | [C₆H₉]⁺ |

| 57 | [C₄H₉]⁺ |

This table is interactive. Click on the headers to sort the data.

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about the conformation of the molecule.

For this compound, the following characteristic vibrational bands would be expected:

C-H stretching: Strong absorptions in the IR and Raman spectra between 2850 and 3000 cm⁻¹ are characteristic of the C-H bonds in the cyclohexane ring and the methoxy group. docbrown.info

C-O stretching: A strong band in the IR spectrum between 1070 and 1150 cm⁻¹ is indicative of the C-O-C ether linkage.

C-I stretching: A weaker band in the far-infrared region, typically between 500 and 600 cm⁻¹, corresponds to the C-I bond stretching.

Cyclohexane ring vibrations: The "fingerprint" region of the spectra (below 1500 cm⁻¹) will contain a complex pattern of bands due to the various bending and stretching modes of the cyclohexane ring. scispace.comroyalsocietypublishing.org The positions of these bands can be sensitive to the conformation of the ring and the stereochemistry of the substituents. nist.gov

Table 4: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Activity |

| C-H stretch | 2850 - 3000 | IR and Raman |

| C-O stretch | 1070 - 1150 | Strong in IR |

| C-I stretch | 500 - 600 | IR |

| Cyclohexane ring deformations | < 1500 | IR and Raman |

This table is interactive. You can filter the data by entering values in the search box below.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nist.gov Since this compound is a liquid at room temperature, it would first need to be converted into a suitable crystalline derivative. This could be achieved by reacting it with a chiral derivatizing agent to form a diastereomeric salt or covalent adduct that crystallizes well.

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For a chiral molecule, the analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous determination of the absolute configuration of each stereocenter. This would definitively establish whether the molecule is, for example, the (1R, 3R), (1S, 3S), (1R, 3S), or (1S, 3R) stereoisomer.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to investigate the nuanced conformational preferences and electronic structure of this compound. Both cis and trans isomers of this compound exist, each with a set of possible chair conformations that differ in the axial or equatorial positioning of the iodo and methoxy groups. In the absence of direct, comprehensive experimental data for this specific molecule, computational models provide predictive insights into its behavior. The principles of conformational analysis in disubstituted cyclohexanes suggest that steric hindrance, primarily from 1,3-diaxial interactions, plays a crucial role in determining the most stable conformers. Generally, substituents prefer to occupy the more spacious equatorial positions to minimize these destabilizing interactions. For 1,3-disubstituted cyclohexanes, the cis isomer can adopt a diequatorial conformation, which is typically the most stable arrangement, while the trans isomer is constrained to an axial-equatorial conformation.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to predict the electronic structure of molecules. Geometry optimization using DFT allows for the determination of the lowest energy conformations, providing precise data on bond lengths, bond angles, and the relative stabilities of different isomers and conformers.

For this compound, DFT calculations would be employed to optimize the geometries of the cis and trans isomers, as well as their respective chair conformations. The primary conformers for consideration are the diequatorial and diaxial forms of the cis isomer, and the (1-axial, 3-equatorial) and (1-equatorial, 3-axial) forms of the trans isomer. The relative energies of these conformers are determined by a balance of factors, including the steric bulk of the iodine atom and the methoxy group, and potential stereoelectronic interactions.

Table 1: Predicted Geometrical Parameters and Energetics for Conformers of cis-1-Iodo-3-methoxycyclohexane from Analogous DFT Studies

| Parameter | diequatorial (e,e) | diaxial (a,a) |

| Relative Energy (kcal/mol) | 0.00 (most stable) | > 5.0 (highly unstable) |

| C1-I Bond Length (Å) | ~2.15 | ~2.18 |

| C3-O Bond Length (Å) | ~1.43 | ~1.44 |

| C1-C2-C3 Bond Angle (°) | ~111.5 | ~112.0 |

| I-C1-C2-C3 Dihedral Angle (°) | ~175 | ~ -170 |

| O-C3-C4-C5 Dihedral Angle (°) | ~ -55 | ~ 55 |

Note: These values are estimations based on computational studies of monosubstituted and other disubstituted cyclohexanes and are intended to be illustrative.

The diequatorial conformer of the cis isomer is predicted to be significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form. The large size of the iodine atom would create substantial steric strain when placed in an axial position.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time by simulating the atomic motions based on a given force field. These simulations can reveal the relative populations of different conformers, the energy barriers to conformational changes (such as ring flips), and the flexibility of the molecular structure.

An MD simulation of this compound would likely show that the molecule predominantly resides in its lowest energy chair conformation. For the cis isomer, this would be the diequatorial state. The simulation would also capture transient excursions into higher energy twist-boat and boat conformations during the process of ring inversion. The energy barrier for the chair-to-chair interconversion would be influenced by the nature of the substituents.

The results of an MD simulation could be used to generate a potential energy surface, illustrating the relative energies of all possible conformations and the pathways for their interconversion. This provides a dynamic picture of the molecule's behavior that complements the static information obtained from DFT geometry optimizations.

Table 2: Expected Outcomes from a Molecular Dynamics Simulation of cis-1-Iodo-3-methoxycyclohexane

| Property | Predicted Observation |

| Predominant Conformation | diequatorial-chair |

| Conformational Population | >99% diequatorial-chair |

| Ring-Flip Energy Barrier | ~10-12 kcal/mol |

| Key Interconversion Pathways | Chair -> Twist-Boat -> Boat -> Twist-Boat -> Chair |

Transition State Modeling for Reaction Mechanism Elucidation

Computational modeling is instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants and products. For reactions involving this compound, such as nucleophilic substitution or elimination, DFT calculations can be used to model the geometry and energy of the transition states.

For example, in an E2 elimination reaction, a strong base would abstract a proton from a carbon adjacent to the iodine-bearing carbon, leading to the formation of a double bond and the expulsion of the iodide ion. The stereochemical requirement for this reaction is an anti-periplanar arrangement of the abstracted proton and the leaving group. For a cyclohexane ring, this typically means that both the proton and the leaving group must be in axial positions.

Transition state modeling for such a reaction on a conformer of this compound would provide the activation energy, which is crucial for predicting the reaction rate. The geometry of the transition state would reveal the extent of bond breaking and bond formation at the peak of the energy barrier. For a nucleophilic substitution (SN2) reaction, the transition state would show the incoming nucleophile and the departing iodide ion transiently bonded to the carbon center.

Quantum Chemical Studies of Stereoelectronic Effects (e.g., Hyperconjugation)

Quantum chemical methods, particularly Natural Bond Orbital (NBO) analysis, are used to investigate stereoelectronic effects, which involve the interaction of electron orbitals. Hyperconjugation, the interaction of a filled bonding orbital with an adjacent empty anti-bonding orbital, can have a significant impact on molecular stability and structure.

In this compound, several hyperconjugative interactions are possible. For instance, the lone pairs on the methoxy oxygen can interact with the anti-bonding orbitals of adjacent C-C or C-H bonds. Similarly, the electrons in C-H or C-C sigma bonds can donate into the anti-bonding orbital of the C-I bond (σC-H → σ*C-I).

Table 3: Key Hyperconjugative Interactions in cis-1-Iodo-3-methoxycyclohexane (diequatorial conformer) from Analogous NBO Analyses

| Donor Orbital | Acceptor Orbital | Predicted Interaction Energy (kcal/mol) | Consequence |

| n(O) | σC3-C2 | ~2-3 | Stabilization, slight elongation of C3-C2 bond |

| n(O) | σC3-C4 | ~2-3 | Stabilization, slight elongation of C3-C4 bond |

| σC2-H | σC1-I | ~1-2 | Stabilization, slight elongation of C1-I bond |

| σC6-H | σC1-I | ~1-2 | Stabilization, slight elongation of C1-I bond |

Note: These values are estimations based on general principles and computational studies on related systems.

Strategic Utility of 1 Iodo 3 Methoxycyclohexane in Complex Organic Synthesis

As a Versatile Building Block for Polycyclic Systems